molecular formula C24H20O4 B7776945 2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione

2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione

Cat. No.: B7776945
M. Wt: 372.4 g/mol
InChI Key: NJMXHEIVFQAPSR-UHFFFAOYSA-N
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Description

2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione is a complex organic compound that features a xanthene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyxanthone with a suitable phenylbutane-1,3-dione derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the xanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism by which 2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxy-9H-xanthen-9-yl)-1,3-cyclohexanedione
  • 2-(2-methoxy-9H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its xanthene core and phenylbutane-1,3-dione moiety contribute to its versatility in various applications.

Properties

IUPAC Name

2-(2-methoxy-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-15(25)22(24(26)16-8-4-3-5-9-16)23-18-10-6-7-11-20(18)28-21-13-12-17(27-2)14-19(21)23/h3-14,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMXHEIVFQAPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1C2=CC=CC=C2OC3=C1C=C(C=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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